molecular formula C17H15F2N3O3 B3978332 1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine

1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine

Cat. No. B3978332
M. Wt: 347.32 g/mol
InChI Key: RNYHKVAMKBTAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine, also known as 4-FBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has gained attention due to its unique properties and potential uses in various fields of research.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response. It also inhibits the activity of the epidermal growth factor receptor (EGFR), which is involved in cell growth and division.
Biochemical and Physiological Effects
Studies have shown that 1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of various biological processes. Its potent inhibitory effects on enzymes and receptors make it a useful tool for studying the effects of these molecules on cellular processes. However, one limitation of 1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are many potential future directions for research on 1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine. One area of interest is its potential use as a therapeutic agent for inflammatory conditions, such as arthritis. Another area of interest is its potential use as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine and its potential applications in various fields of research.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Its unique chemical structure makes it a valuable tool for studying the mechanisms of action of various biological processes.

properties

IUPAC Name

[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)15-6-5-14(19)11-16(15)22(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYHKVAMKBTAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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